Methyl 2-cyano-4-methylpent-2-enoate
Description
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Properties
CAS No. |
60135-01-5 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 2-cyano-4-methylpent-2-enoate |
InChI |
InChI=1S/C8H11NO2/c1-6(2)4-7(5-9)8(10)11-3/h4,6H,1-3H3 |
InChI Key |
FDILFYNNWCYKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine-Pyridine Catalyzed Synthesis
In a representative procedure, cyanoacetic acid (2 g, 23.51 mmol) was reacted with isobutyraldehyde (1.85 g, 25.66 mmol) in pyridine (10 mL) using pyrrolidine (400 mg, 5.62 mmol) as a catalyst at room temperature. After 1.5 hours, the reaction was quenched with dilute hydrochloric acid, extracted with ethyl acetate, and concentrated to yield 2.9 g (89%) of the title compound as a light yellow solid. This method highlights the efficiency of pyrrolidine in promoting condensation while minimizing side reactions.
Ammonium Acetate-Mediated Reflux Conditions
An alternative approach utilized ammonium acetate (4 mol%) in toluene under reflux with Dean-Stark water removal. Cyanoacetic acid (42.5 g, 0.5 mol) and isobutyraldehyde (55 mL, 0.55 mol) yielded 58.5 g (83%) of product after hexane recrystallization. The azeotropic removal of water drives the equilibrium toward product formation, demonstrating the scalability of this method.
Post-Synthetic Modifications
Reduction to 2-Cyano-4-methylpentanoic Acid
Sodium borohydride reduction of the α,β-unsaturated bond in 2-cyano-4-methylpent-2-enoic acid was achieved in water using NaHCO₃ as a buffering agent. The reaction proceeded quantitatively (100% yield) at 0°C, followed by acidification and extraction. This step underscores the compound’s versatility as a precursor for saturated derivatives.
Challenges and Considerations
-
Steric Hindrance : The geminal methyl and cyano groups adjacent to the carboxylic acid may slow esterification kinetics.
-
Thermal Sensitivity : The α,β-unsaturated system necessitates controlled temperatures to prevent polymerization or decomposition.
-
Purification : Column chromatography or recrystallization would be required to isolate the ester from unreacted acid or coupling byproducts.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of Methyl 2-cyano-4-methylpent-2-enoate?
- Methodology :
- Reaction Conditions : Use a two-step protocol: (i) Knoevenagel condensation of 4-methylpent-2-enal with methyl cyanoacetate under basic conditions (e.g., piperidine catalyst) ; (ii) esterification with methanol under acid catalysis.
- Purification : Employ flash column chromatography (petroleum ether/EtOAC gradient) to isolate the product .
- Yield Monitoring : Track reaction progress via TLC and optimize solvent polarity (e.g., DMF or THF) to enhance intermediate solubility .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Analyze NMR for α,β-unsaturated ester protons (δ 6.5–7.5 ppm) and cyano group adjacency (coupling constants ~16 Hz for trans-configuration) .
- IR : Confirm the C≡N stretch (~2200–2250 cm) and ester C=O (~1700–1750 cm) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 154.08) and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Thermal Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C for 30 days; monitor via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and visible light; assess decomposition via NMR peak integration .
- Solvent Compatibility : Store in anhydrous, aprotic solvents (e.g., DCM) under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyano group in catalytic transformations?
- Methodology :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation in nucleophilic additions (e.g., Grignard reactions) .
- DFT Calculations : Model transition states (e.g., Gaussian 09) to predict regioselectivity in Diels-Alder reactions involving the α,β-unsaturated ester .
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodology :
- Refinement Tools : Use SHELXL for high-resolution structure refinement; adjust thermal parameters for disordered atoms .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
- Data Reconciliation : Compare experimental (XRD) and computational (Mercury 4.0) torsion angles to resolve bond-length discrepancies .
Q. What strategies address discrepancies between computational and experimental spectral data?
- Methodology :
- Benchmarking : Run DFT (B3LYP/6-311+G(d,p)) to simulate NMR shifts; calibrate using known analogs .
- Solvent Effects : Include PCM models in computational workflows to account for solvent-induced shifts in UV-Vis spectra .
Q. How can enantioselective synthesis be achieved for chiral derivatives?
- Methodology :
- Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts in asymmetric Michael additions .
- Chiral HPLC : Use a Chiralpak IA column (hexane/IPA) to separate enantiomers and assign configurations via circular dichroism .
Q. What solvent systems optimize reactivity in photochemical applications?
- Methodology :
- Solvent Screening : Test polarity (ε) and H-bonding capacity in [2+2] cycloadditions; prioritize acetonitrile for triplet-energy transfer .
- Quantum Yield Measurement : Use actinometry (e.g., potassium ferrioxalate) to quantify photoreaction efficiency .
Methodological Notes
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